2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate
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Overview
Description
2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate is a chemical compound with the molecular formula C18H14ClNO4S It is a derivative of naphthalene, featuring both acetamido and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group, yielding 1-aminonaphthalene.
Acetylation: 1-aminonaphthalene is acetylated using acetic anhydride to form 1-acetamidonaphthalene.
Chlorosulfonation: The acetamidonaphthalene is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the sulfonate group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The acetamido group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms a hydroxyl derivative.
Oxidation: Oxidation of the acetamido group can lead to the formation of nitro derivatives.
Reduction: Reduction can yield amine derivatives.
Hydrolysis: Hydrolysis of the sulfonate group results in the formation of sulfonic acid derivatives.
Scientific Research Applications
2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamidophenyl 4-bromonaphthalene-1-sulfonate
- 2-Acetamidophenyl 4-fluoronaphthalene-1-sulfonate
- 2-Acetamidophenyl 4-iodonaphthalene-1-sulfonate
Uniqueness
2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. The chloro group can participate in specific substitution reactions that are not as favorable with other halogens, making this compound particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(2-acetamidophenyl) 4-chloronaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-12(21)20-16-8-4-5-9-17(16)24-25(22,23)18-11-10-15(19)13-6-2-3-7-14(13)18/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXWXLGLWVQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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